3-Methyl-2-nitrophenyl trifluoromethanesulphonate is an organic compound that plays a significant role in synthetic organic chemistry. It is classified as a triflate, which is a type of sulfonate ester derived from trifluoromethanesulfonic acid. The compound is known for its utility as a reagent in various chemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
The compound can be sourced from various chemical suppliers and is commonly used in academic and industrial research settings. Its chemical structure can be represented by the International Union of Pure and Applied Chemistry name: (3-methyl-2-nitrophenyl) trifluoromethanesulfonate. The compound has a CAS number of 145209-21-8, which is used for identification in chemical databases and literature.
3-Methyl-2-nitrophenyl trifluoromethanesulphonate belongs to the class of nitrophenyl triflates, which are characterized by the presence of a nitro group on the aromatic ring. This classification indicates its potential as an electrophilic reagent in nucleophilic substitution reactions.
The synthesis of 3-methyl-2-nitrophenyl trifluoromethanesulphonate typically involves the reaction of 3-methyl-2-nitrophenol with trifluoromethanesulfonic anhydride or trifluoromethanesulfonic acid in the presence of a base such as pyridine or triethylamine. This method allows for efficient conversion of the hydroxyl group into a triflate, which enhances its reactivity in subsequent reactions.
The molecular formula for 3-methyl-2-nitrophenyl trifluoromethanesulphonate is C_8H_6F_3N_0_5S. The structure features a nitro group (-NO_2) ortho to the triflate group (-OSO_2CF_3) on the aromatic ring, which influences its reactivity.
CC1=C(C=CC(=C1)[N+](=O)[O])OS(=O)(=O)C(F)(F)F
3-Methyl-2-nitrophenyl trifluoromethanesulphonate acts primarily as an electrophilic reagent in nucleophilic substitution reactions. It can participate in:
The reactions involving this compound often require specific conditions such as:
The mechanism by which 3-methyl-2-nitrophenyl trifluoromethanesulphonate exerts its effects involves the activation of the aromatic ring through the electron-withdrawing nature of the nitro group and the leaving ability of the triflate group.
Kinetic studies often show that reactions involving this compound are faster than those involving other less reactive electrophiles due to the strong leaving group ability of triflate.
3-Methyl-2-nitrophenyl trifluoromethanesulphonate is widely employed in organic synthesis for:
Additionally, it serves as a tool in medicinal chemistry for modifying bioactive compounds, enhancing their pharmacological profiles through structural diversification.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2